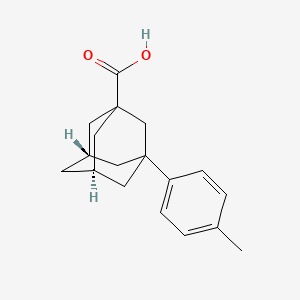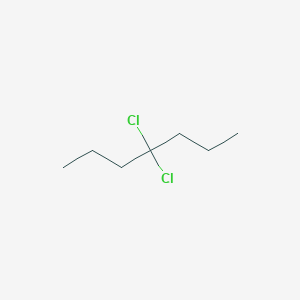
4,4-Dichloroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dichloroheptane is an organic compound with the molecular formula C7H14Cl2. It is a chlorinated hydrocarbon, specifically a dichlorinated derivative of heptane. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloroheptane typically involves the chlorination of heptane. This can be achieved through a free radical halogenation process, where heptane is exposed to chlorine gas under ultraviolet light or heat. The reaction proceeds as follows:
C7H16+Cl2→C7H14Cl2+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where heptane and chlorine gas are introduced in a controlled manner. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dichloroheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: While less common, oxidation can lead to the formation of chlorinated alcohols or ketones, and reduction can remove chlorine atoms to revert to heptane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 4-chloroheptanol.
Elimination: Formation of 4-chloroheptene.
Oxidation: Formation of 4-chloroheptanone.
Reduction: Formation of heptane.
Wissenschaftliche Forschungsanwendungen
4,4-Dichloroheptane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigating the effects of chlorinated hydrocarbons on biological systems.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of intermediates.
Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4,4-Dichloroheptane involves its interaction with various molecular targets. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a chloride ion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloroheptane
- 3,4-Dichloroheptane
- 4,4-Dichlorooctane
Uniqueness
4,4-Dichloroheptane is unique due to the positioning of the chlorine atoms on the fourth carbon, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, such as 2,4-Dichloroheptane, the steric and electronic effects differ, leading to variations in reaction rates and product distributions.
Eigenschaften
CAS-Nummer |
89796-76-9 |
|---|---|
Molekularformel |
C7H14Cl2 |
Molekulargewicht |
169.09 g/mol |
IUPAC-Name |
4,4-dichloroheptane |
InChI |
InChI=1S/C7H14Cl2/c1-3-5-7(8,9)6-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
DLEUJDNDBMGGLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)](/img/structure/B13807903.png)
![2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester](/img/structure/B13807908.png)
![2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine](/img/structure/B13807909.png)
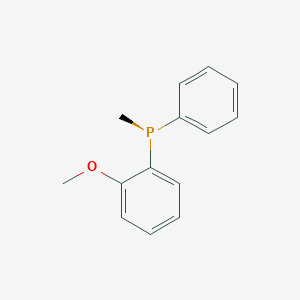
![1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B13807917.png)

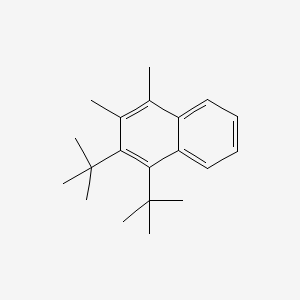
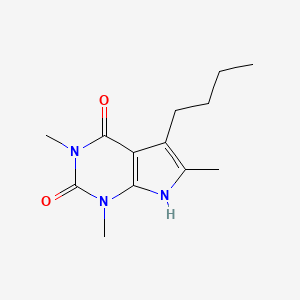
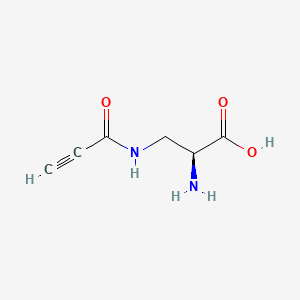
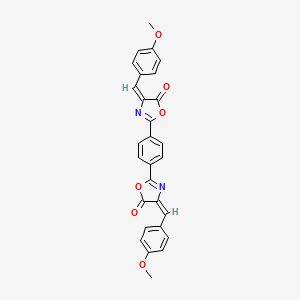
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)
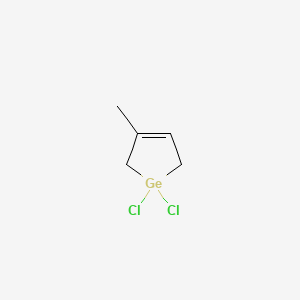
![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
